molecular formula C23H21N3O3 B11434644 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434644
M. Wt: 387.4 g/mol
InChI Key: LIBAHFQQLLYMKS-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxin ring, a methoxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Imidazo[1,2-a]pyridine Core: This can be synthesized through condensation reactions involving pyridine derivatives and suitable amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the imidazo[1,2-a]pyridine core, potentially yielding dihydro derivatives.

    Substitution: The benzodioxin and methoxyphenyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

Medicine

Medicinal applications could include the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may find applications in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and may exhibit similar biological activities.

    Benzodioxin Derivatives: Compounds with the benzodioxin ring may have comparable chemical properties and reactivity.

    Methoxyphenyl Derivatives: These compounds contain the methoxyphenyl group and may participate in similar chemical reactions.

Uniqueness

The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine” lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in the same class.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H21N3O3/c1-15-9-10-26-21(13-15)25-22(16-3-6-18(27-2)7-4-16)23(26)24-17-5-8-19-20(14-17)29-12-11-28-19/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

LIBAHFQQLLYMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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